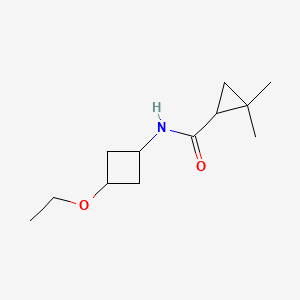![molecular formula C14H18N4O2 B7337534 N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7337534.png)
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide, also known as ETC-159, is a small molecule inhibitor of the hedgehog (Hh) signaling pathway. The Hh signaling pathway is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in various types of cancer. ETC-159 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Wirkmechanismus
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide inhibits the Hh signaling pathway by binding to and inhibiting the activity of Smoothened (SMO), a transmembrane protein that is a key component of the pathway. Inhibition of SMO prevents the activation of downstream targets of the pathway, including the transcription factors GLI1 and GLI2, which are involved in the regulation of cell growth and differentiation. Inhibition of the Hh signaling pathway by this compound leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well tolerated and has shown dose-dependent inhibition of the Hh signaling pathway. This compound has also been shown to inhibit the growth of cancer cells in vivo, both as a single agent and in combination with other anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide in lab experiments include its potent and selective inhibition of the Hh signaling pathway, its favorable pharmacokinetic profile, and its ability to inhibit the growth of cancer cells both in vitro and in vivo. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the investigation of its potential use in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the development of more potent and selective inhibitors of the Hh signaling pathway based on the structure of this compound is an area of active research. Finally, the elucidation of the mechanisms of resistance to this compound and the development of strategies to overcome resistance are important areas of future research.
Synthesemethoden
The synthesis of N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves several steps. The starting material is 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, which is reacted with cyclobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with ethyl chloroformate to introduce the ethoxycarbonyl group at the nitrogen atom of the cyclobutyl ring. The final step involves the reduction of the carbonyl group to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence.
Eigenschaften
IUPAC Name |
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-12-6-11(7-12)15-14(19)10-4-5-13-17-16-9(2)18(13)8-10/h4-5,8,11-12H,3,6-7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIXIGZLDUFCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NC(=O)C2=CN3C(=NN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,4R)-1-acetyl-4-hydroxy-N-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7337456.png)
![N-[(1R,2R)-2-ethoxycyclohexyl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7337465.png)
![[(2S)-2-methyl-4-(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)piperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337471.png)
![[(3aR,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]methanone](/img/structure/B7337475.png)
![2-(3-methylphenoxy)-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7337477.png)
![[(1R,2R)-2-ethylcyclopropyl]-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337489.png)
![[2-(cyclopropylmethoxy)phenyl]-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337491.png)
![2,6-dichloro-N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7337499.png)


![[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7337529.png)
![N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7337544.png)

![1-(4-methoxybenzoyl)-N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]pyrrolidine-2-carboxamide](/img/structure/B7337558.png)
